3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(2,2-dimethylcyclopropyl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-5-7-9(8-6-11(8,2)3)13-14(4)10(7)12/h8H,5-6,12H2,1-4H3 |
InChI Key |
QCMOVVSWIYURFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2CC2(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Direct Preparation from Primary Amines and β-Diketones
A recent and efficient approach for synthesizing N-substituted pyrazoles involves the reaction of primary aliphatic amines with β-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source under mild heating conditions (85 °C) in DMF solvent. This method allows direct access to N-alkyl pyrazoles with good yields and purity after chromatographic purification.
| Step | Details |
|---|---|
| Reagents | Primary amine (e.g., 2,2-dimethylcyclopropylamine), β-diketone (e.g., 2,4-pentanedione), O-(4-nitrobenzoyl)hydroxylamine |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 85 °C |
| Reaction time | 1.5 hours |
| Workup | Extraction with DCM, washing with brine, drying over MgSO4, column chromatography purification |
| Yield | Moderate to good (e.g., 38-46% in similar pyrazoles) |
This method can be adapted by selecting the appropriate primary amine (2,2-dimethylcyclopropylamine) and diketone (ethyl-substituted diketone) to obtain the desired pyrazole framework.
Alkylation and Amination Strategies
N-Methylation : The methyl group on the pyrazole nitrogen (N-1) can be introduced via methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions after pyrazole ring formation.
Amination at C-5 : The amino group at the 5-position can be installed by using aminating agents or by substitution reactions on pre-functionalized pyrazole intermediates. Copper-catalyzed amination or Ullmann-type reactions have been reported for introducing amino groups onto heterocycles.
Cyclopropyl Group Introduction
The 2,2-dimethylcyclopropyl substituent is introduced by using the corresponding amine or alkylating agent bearing the cyclopropyl moiety. The sterically hindered 2,2-dimethylcyclopropylamine can serve as the primary amine in the condensation reaction to directly incorporate this substituent onto the pyrazole ring during ring formation.
Summary of Key Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Starting materials | 2,2-Dimethylcyclopropylamine, ethyl-substituted diketone, O-(4-nitrobenzoyl)hydroxylamine |
| Solvent | DMF |
| Temperature | 85 °C |
| Reaction time | 1.5 hours |
| Workup | Extraction with DCM, brine wash, drying, silica gel chromatography |
| Yields (related compounds) | 38-46% |
| Characterization | 1H NMR, 13C NMR, HRMS, IR spectroscopy |
Research Findings and Analytical Data
NMR Spectroscopy : Pyrazole protons typically appear as singlets around δ 5.7–5.9 ppm in 1H NMR. Alkyl substituents show characteristic methyl and methylene signals in the δ 0.7–2.5 ppm range. The presence of the 2,2-dimethylcyclopropyl group is confirmed by upfield singlets corresponding to methyl groups attached to the cyclopropane ring.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula with sodium adduct peaks matching calculated m/z values for the pyrazole derivatives.
Infrared Spectroscopy : Characteristic absorption bands include N-H stretching (~3400 cm⁻¹), C-H stretching (~2950 cm⁻¹), and aromatic ring vibrations (~1550 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that pyrazole derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in cell division and proliferation. Notably, compounds similar to 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine have shown promise in targeting Mps-1 (Monopolar Spindle 1) kinase, crucial for the mitotic checkpoint in cancer cells. Inhibiting this kinase can prevent improper chromosome segregation during mitosis, leading to apoptosis in cancerous cells .
-
Anti-inflammatory Effects :
- Certain pyrazole derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
-
Neurological Applications :
- There is emerging evidence that pyrazole-based compounds can influence neurotransmitter systems, potentially offering neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis Methodologies
The synthesis of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing cyclization techniques to form the pyrazole ring from appropriate hydrazine derivatives and carbonyl compounds.
- Functional Group Modifications : Post-synthesis modifications to introduce the dimethylcyclopropyl and ethyl groups can enhance the compound's biological activity.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the anticancer potential of a series of pyrazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Mechanistic Studies :
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropane Substituents
a) 5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS: 1946813-15-5)
- Structure: Features a cyclopropyl group at the 3-position of the pyrazole ring, similar to the target compound.
- Molecular Weight : 235.31 g/mol (C₁₀H₁₃N₅S).
- Key Differences : The thiadiazole ring replaces the dimethylcyclopropyl-ethyl substitution pattern, altering electronic properties and solubility .
b) 5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS: 1946813-38-2)
- Structure : Cyclopropyl group at the 5-position of the pyrazole, with a methyl group at the 1-position. The thiadiazole ring introduces additional hydrogen-bonding sites.
- Molecular Weight : 221.28 g/mol (C₉H₁₁N₅S).
- Key Differences : Positional isomerism of the cyclopropyl group may influence steric interactions and binding affinity in biological systems .
Pyrazole Derivatives with Aromatic Substitutions
a) 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
- Structure : Contains a methoxyphenyl group at the 1-position and a phenyl group at the 3-position.
- Molecular Weight : 265.32 g/mol (C₁₆H₁₅N₃O).
- The methoxy group enhances electron-donating effects, which may alter reactivity .
b) 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6)
- Structure : Features a phenyl group at the 1-position and a methyl group at the 3-position.
- Molecular Weight : 173.21 g/mol (C₁₀H₁₁N₃).
Heterocyclic Hybrids
a) 4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine (OAM Ligand)
- Structure : Combines pyrazole, triazole, and imidazole rings with a propyl linker.
- Molecular Weight: Not explicitly stated, but atom count (39 atoms) suggests a higher molecular weight (~400–450 g/mol).
- Key Differences : The triazole-imidazole hybrid structure introduces multiple hydrogen-bonding sites, likely enhancing interactions with biological targets like enzymes or receptors. However, increased complexity may reduce synthetic accessibility .
Biological Activity
3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and synthesis, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dimethylcyclopropyl group and an ethyl group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 218.3 g/mol.
Research indicates that compounds in the pyrazole class often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific mechanisms for 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Binding : Molecular docking studies indicate strong interactions with specific receptors, enhancing its potential as a therapeutic agent.
Case Studies
Several studies have evaluated the biological activity of similar pyrazole derivatives. For instance:
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could significantly reduce inflammation in animal models, suggesting that 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine may share this property.
- Antimicrobial Properties : Another investigation reported that related compounds showed potent antimicrobial activity against various bacterial strains. The structural similarities may imply comparable effects for the compound .
Table 1: Biological Activities of Pyrazole Derivatives
Synthesis
The synthesis of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
- Formation of the Pyrazole Ring : Reaction between appropriate hydrazine derivatives and carbonyl compounds.
- Substitution Reactions : Introduction of the dimethylcyclopropyl and ethyl groups through nucleophilic substitution.
Research Findings
Recent studies emphasize the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound. Notably:
- Docking Studies : Indicate favorable binding affinities with target proteins related to inflammation and microbial resistance.
- In Vivo Studies : Preliminary animal studies suggest potential therapeutic benefits; however, comprehensive clinical trials are necessary to validate these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
